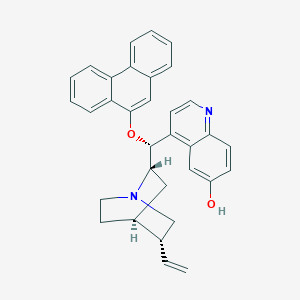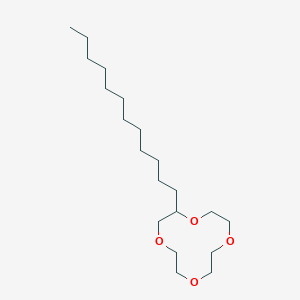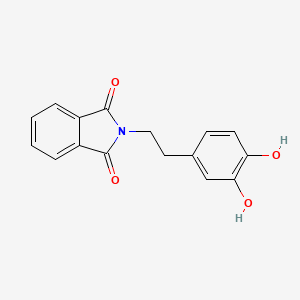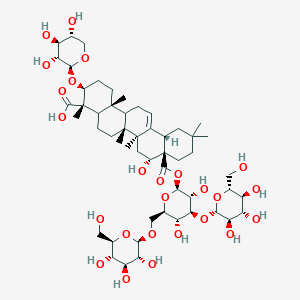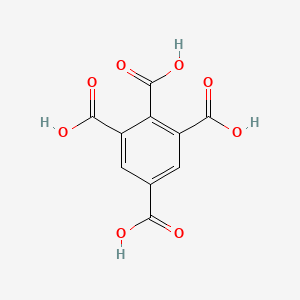
1,2,3,5-Benzene-tetracarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,2,3,5-tetracarboxylic acid is an organic compound with the molecular formula C10H6O8. It is a derivative of benzene with four carboxylic acid groups attached to the benzene ring. This compound is known for its role in the synthesis of various coordination polymers and metal-organic frameworks (MOFs) due to its ability to act as a multidentate ligand .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene-1,2,3,5-tetracarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of benzene derivatives with multiple substituents. For example, the oxidation of benzene-1,2,3,5-tetramethylbenzene using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3) can yield benzene-1,2,3,5-tetracarboxylic acid .
Industrial Production Methods
Industrial production of benzene-1,2,3,5-tetracarboxylic acid typically involves large-scale oxidation processes. These processes often use catalysts to enhance the reaction efficiency and yield. The choice of catalyst and reaction conditions can vary depending on the specific industrial setup and desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,2,3,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce more highly oxidized compounds, while reduction reactions can yield alcohols or other reduced derivatives .
Applications De Recherche Scientifique
Benzene-1,2,3,5-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of benzene-1,2,3,5-tetracarboxylic acid involves its ability to act as a multidentate ligand, forming stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal complexes can facilitate chemical reactions by providing a suitable environment for the reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2,4,5-tetracarboxylic acid: Another tetracarboxylic acid derivative of benzene, known for its use in the synthesis of coordination polymers and MOFs.
Benzene-1,3,5-tricarboxylic acid: A tricarboxylic acid derivative of benzene, used in the synthesis of various coordination compounds.
Benzene-1,2,4-tricarboxylic acid: Another tricarboxylic acid derivative, with applications in the synthesis of coordination polymers.
Uniqueness
Benzene-1,2,3,5-tetracarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which allows it to form distinct coordination complexes and materials with unique properties. This makes it particularly valuable in the synthesis of advanced materials and coordination polymers .
Propriétés
Numéro CAS |
479-47-0 |
|---|---|
Formule moléculaire |
C10H6O8 |
Poids moléculaire |
254.15 g/mol |
Nom IUPAC |
benzene-1,2,3,5-tetracarboxylic acid |
InChI |
InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)5(2-3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
Clé InChI |
NHDLVKOYPQPGNT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
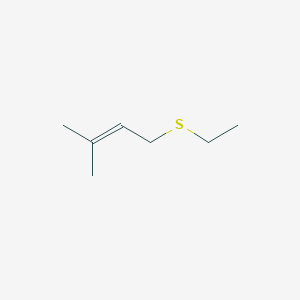
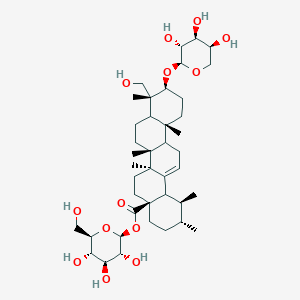

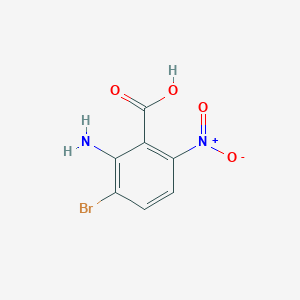
![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)
![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)
